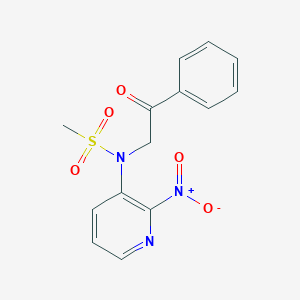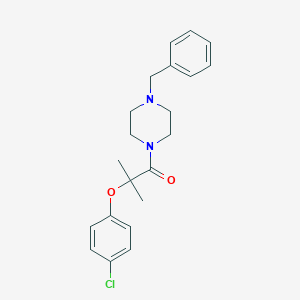![molecular formula C14H13BrN4OS B240920 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one, also known as BMIPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BMIPP is a pyrimidine derivative that has been synthesized through a series of chemical reactions.
作用機序
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is believed to act as a fatty acid analog and is taken up by the heart cells through the same mechanism as fatty acids. It is then metabolized and incorporated into the mitochondrial membrane, where it binds to the enzyme carnitine palmitoyltransferase I, which is involved in the transport of fatty acids into the mitochondria for energy production. This results in a decrease in fatty acid oxidation and an increase in glucose metabolism, which is believed to be beneficial in the treatment of myocardial ischemia.
Biochemical and Physiological Effects:
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been found to have a high affinity for the heart and is taken up by the myocardial cells. It has been shown to be a useful radiopharmaceutical in nuclear medicine imaging to detect myocardial ischemia. 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease. It has been found to have a low toxicity profile and is well tolerated in animal studies.
実験室実験の利点と制限
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has several advantages as a radiopharmaceutical for nuclear medicine imaging. It has a high affinity for the heart and is taken up by the myocardial cells, making it a useful tool for the detection of myocardial ischemia. 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has a low toxicity profile and is well tolerated in animal studies. However, 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has some limitations in lab experiments. It has a short half-life, which limits its use in long-term studies. 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is also expensive and difficult to synthesize, which may limit its availability for research purposes.
将来の方向性
There are several future directions for 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one research. One area of research is the development of new synthetic methods for 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one that are more efficient and cost-effective. Another area of research is the investigation of 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one's potential use in the treatment of cancer and Alzheimer's disease. 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one's mechanism of action in the heart could also be further elucidated to better understand its potential as a treatment for myocardial ischemia. Additionally, 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one could be investigated for its potential use in other areas of medicine, such as neurology and endocrinology.
合成法
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is synthesized through a series of chemical reactions involving the condensation of 2-aminomethyl-5-methylimidazo[1,2-a]pyridine with 2-chloro-6-methyl-4(3H)-pyrimidinone in the presence of sodium hydride and DMF. The reaction mixture is then treated with sodium sulfide to obtain 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one as a yellow solid.
科学的研究の応用
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential applications in the field of medicine. It has been found to have a high affinity for the heart and is used as a radiopharmaceutical in nuclear medicine imaging to detect myocardial ischemia. 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease.
特性
製品名 |
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one |
|---|---|
分子式 |
C14H13BrN4OS |
分子量 |
365.25 g/mol |
IUPAC名 |
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H13BrN4OS/c1-8-6-12(20)18-14(16-8)21-7-10-13(15)19-9(2)4-3-5-11(19)17-10/h3-6H,7H2,1-2H3,(H,16,18,20) |
InChIキー |
WXZOZFPOOKRPHI-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC(=O)C=C(N3)C |
SMILES |
CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC(=O)C=C(N3)C |
正規SMILES |
CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC(=O)C=C(N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)



![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)


![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)